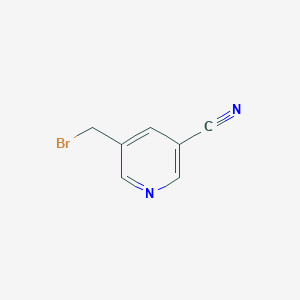

5-(Bromomethyl)nicotinonitrile

Overview

Description

5-(Bromomethyl)nicotinonitrile is a chemical compound with the CAS Number: 1211530-54-9 . It has a molecular weight of 197.03 and its IUPAC name is this compound . It is a solid substance and is typically stored in an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of this compound involves a reaction with caesium carbonate in N,N-dimethyl-formamide at 75°C . In one experiment, Cesium carbonate (173 mg, 0.531 mmol), 4-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylbenzyl)oxy)-2-hydroxy-6-methylbenzaldehyde (100 mg, 0.256 mmol) and 3-(bromomethyl)benzonitrile (81 mg, 0.531 mmol) were stirred in dimethyl formamide at 75°C overnight .Molecular Structure Analysis

The molecular formula of this compound is C7H5BrN2 . The InChI code for this compound is 1S/C7H5BrN2/c8-2-6-1-7(3-9)5-10-4-6/h1,4-5H,2H2 .Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 197.03 g/mol . The compound is soluble, with a solubility of 1.39 mg/ml or 0.00706 mol/l . It has a lipophilicity Log Po/w (iLOGP) of 1.56 .Scientific Research Applications

Synthesis and Structural Studies

- 5-(Bromomethyl)nicotinonitrile has been synthesized via a multi-step process involving chlorination, ammonium aqueous reaction, and oxidation, with a total yield exceeding 48% (Chen Qi-fan, 2010). The structures of the intermediates and the target product were characterized using FT-IR and 1H NMR.

Pharmacological Properties

- In pharmacological research, nicotinonitrile derivatives exhibit bronchodilation properties, with certain compounds showing significantly higher potency compared to standard references like theophylline. These derivatives are synthesized through reactions involving ketones, malononitrile, and bromination (E. A. Soliman et al., 2017). Molecular modeling studies support the observed biological properties of these compounds.

Catalysis and Chemical Reactions

- Tetrabutyl ammonium bromide has been used as a catalyst in the efficient single-pot synthesis of 2-amino nicotinonitrile derivatives in aqueous medium (C. Kurumurthy et al., 2015).

Antiprotozoal Activity

- Nicotinonitriles have demonstrated significant antiprotozoal activity against Trypanosoma b.rhodesiense and Plasmodium falciparum. In vivo mouse models showed curative effects at specific dosages, indicating the potential for therapeutic applications (M. Ismail et al., 2003).

Biological Evaluation for Inhibitors

- 2-Amino-4,6-disubstituted nicotinonitrile derivatives synthesized using ultrasound-assisted multi-component reactions have been explored for their potential as SIRT1 inhibitors. Certain compounds were identified as potent inhibitors, surpassing known inhibitors like nicotinamide (Chandrasekhar Challa et al., 2021).

Safety and Hazards

The safety information for 5-(Bromomethyl)nicotinonitrile indicates that it has a GHS07 pictogram and a signal word of "Warning" . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and others .

Properties

IUPAC Name |

5-(bromomethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-2-6-1-7(3-9)5-10-4-6/h1,4-5H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUHPOQYVQPBUBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1C#N)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-(1-{[3-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-1H-pyrazol-1-yl]-1-ethanone](/img/structure/B3090343.png)

![[(4-Acetylmorpholin-2-yl)methyl]amine hydrochloride](/img/structure/B3090379.png)

![[2-(2-Benzyl-4-chlorophenoxy)ethyl]amine hydrochloride](/img/structure/B3090391.png)